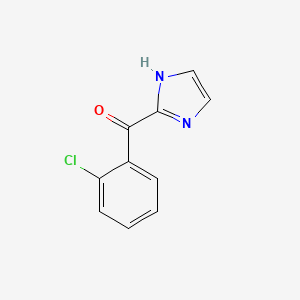

(2-chlorophenyl)(1H-imidazol-2-yl)methanone

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

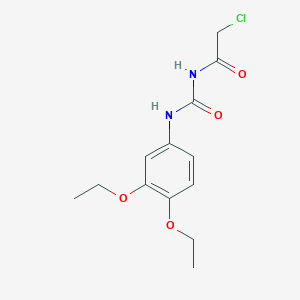

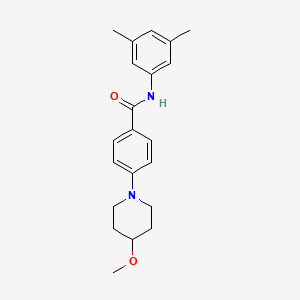

“(2-chlorophenyl)(1H-imidazol-2-yl)methanone” is a chemical compound with the molecular formula C10H7ClN2O . It has a molecular weight of 206.63 . This compound is part of a class of compounds known as imidazoles, which are five-membered heterocyclic compounds containing three carbon atoms, two nitrogen atoms, and two double bonds .

Molecular Structure Analysis

The molecular structure of “this compound” consists of a five-membered imidazole ring attached to a phenyl ring via a methanone group . The imidazole ring contains two nitrogen atoms, one of which bears a hydrogen atom .Scientific Research Applications

Environmental Applications

- Degradation of Environmental Pollutants : Chlorophenols, which are structurally related to "(2-chlorophenyl)(1H-imidazol-2-yl)methanone", have been studied for their environmental presence and degradation mechanisms. Zero valent iron and bimetallic systems show potential in efficiently dechlorinating chlorophenols, suggesting a potential application for similar compounds in environmental remediation efforts (Gunawardana, Singhal, & Swedlund, 2011).

Pharmacological Applications

- Antitumor Activity : Imidazole derivatives, including those related to "this compound", have shown significant promise in antitumor activity. Studies have reviewed various imidazole derivatives, highlighting their potential in developing new antitumor drugs (Iradyan, Iradyan, Arsenyan, & Stepanyan, 2009).

Chemical and Catalytic Applications

- Catalysis and Organic Synthesis : The structural components of "this compound" suggest its potential utility in catalysis, particularly in reactions involving imidazole rings. Research on methanol reforming processes and the use of Cu-based catalysts for hydrogen production may provide insights into how similar compounds could be used to improve catalytic efficiency or specificity (Yong, Ooi, Chai, & Wu, 2013).

Future Directions

Imidazole derivatives, such as “(2-chlorophenyl)(1H-imidazol-2-yl)methanone”, have a broad range of chemical and biological properties, making them important synthons in the development of new drugs . Therefore, future research could focus on exploring the therapeutic potential of this compound and its derivatives.

Mechanism of Action

Target of Action

Compounds containing the imidazole moiety, such as this one, have been known to exhibit a broad range of biological activities . They have been used in the development of new drugs, including antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal, and ulcerogenic activities .

Mode of Action

Imidazole derivatives have been reported to interact with various targets, leading to a wide range of biological activities .

Biochemical Pathways

Imidazole derivatives have been reported to influence a variety of biochemical pathways due to their broad spectrum of biological activities .

Pharmacokinetics

The imidazole moiety is known to be highly soluble in water and other polar solvents, which may influence its absorption and distribution .

Result of Action

Imidazole derivatives have been reported to exhibit a wide range of biological activities, suggesting that they may have diverse molecular and cellular effects .

properties

IUPAC Name |

(2-chlorophenyl)-(1H-imidazol-2-yl)methanone |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7ClN2O/c11-8-4-2-1-3-7(8)9(14)10-12-5-6-13-10/h1-6H,(H,12,13) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TVSKZVNNCYVRFZ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C(=O)C2=NC=CN2)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7ClN2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

206.63 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

>31 [ug/mL] (The mean of the results at pH 7.4) |

Source

|

| Record name | SID49666363 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(2,4-dimethoxyphenyl)-2-(2,4-dioxo-8-propyl-1,3,8-triazaspiro[4.5]decan-3-yl)acetamide](/img/structure/B2398203.png)

![N-((4-hydroxy-4,5,6,7-tetrahydrobenzofuran-4-yl)methyl)benzo[c][1,2,5]thiadiazole-5-carboxamide](/img/structure/B2398213.png)

![1-(3,4-Dimethylphenyl)-3-(8-(methylsulfonyl)-8-azabicyclo[3.2.1]octan-3-yl)urea](/img/structure/B2398214.png)

![4-(4-(4-Ethoxybenzo[d]thiazol-2-yl)piperazine-1-carbonyl)benzonitrile](/img/structure/B2398216.png)

![(2-Phenyltriazol-4-yl)-[3-(2-propan-2-ylbenzimidazol-1-yl)azetidin-1-yl]methanone](/img/structure/B2398218.png)

![8-fluoro-2-isonicotinoyl-3,4-dihydro-1H-dipyrido[1,2-a:4',3'-d]pyrimidin-11(2H)-one](/img/structure/B2398219.png)

![[2-[(4-bromophenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]-(9H-xanthen-9-yl)methanone](/img/structure/B2398221.png)

![rac-(1R,5S,6S)-2-Oxabicyclo[3.2.0]hept-6-ylamine hydrochloride](/img/structure/B2398226.png)